4-Bromo-1-(3-bromopropyl)-2-fluorobenzene CAS number
4-Bromo-1-(3-bromopropyl)-2-fluorobenzene CAS number
An In-Depth Technical Guide to 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene
Introduction
4-Bromo-1-(3-bromopropyl)-2-fluorobenzene is a halogenated aromatic hydrocarbon of significant interest to the fields of synthetic organic chemistry, medicinal chemistry, and materials science. Its molecular architecture, featuring a fluorinated and brominated benzene ring attached to a bromopropyl side chain, presents a unique combination of reactive sites. This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, a reasoned synthesis protocol, mechanistic insights into its reactivity, and its strategic applications, particularly in the context of drug discovery and development.
The strategic placement of two distinct bromine atoms—one on the aromatic ring and one on the aliphatic chain—is central to its utility. This differentiation allows for selective, sequential chemical transformations, making it a powerful bifunctional linker and a versatile building block for constructing complex molecular frameworks. The presence of the fluorine atom further modulates the electronic properties of the aromatic ring, influencing its reactivity and imparting potentially beneficial pharmacokinetic properties to its derivatives, such as enhanced metabolic stability and binding affinity.[1] This document serves as a technical resource for researchers and drug development professionals seeking to leverage the synthetic potential of this compound.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical properties is foundational to its application in a laboratory setting. These properties dictate handling, storage, and reaction setup. The key physicochemical data for 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1057678-67-7 | [2] |
| Molecular Formula | C₉H₉Br₂F | [2] |
| Molecular Weight | 295.97 g/mol | [2] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
| SMILES Code | FC1=CC(Br)=CC=C1CCCBr | [2] |
Synthesis Protocol and Mechanistic Rationale
Experimental Workflow Diagram
Caption: A plausible synthetic workflow for 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene.
Detailed Step-by-Step Methodology
A highly plausible route involves the Friedel-Crafts alkylation of 1-bromo-3-fluorobenzene with 1-bromo-3-chloropropane, followed by a Finkelstein reaction.
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Step 1: Friedel-Crafts Alkylation
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Rationale: This electrophilic aromatic substitution attaches the propyl chain to the aromatic ring. The substitution is directed ortho and para to the fluorine and bromine atoms. The primary target is the position para to the fluorine and ortho to the bromine, which is sterically accessible and electronically activated.
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Protocol:
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To a cooled (0°C), stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in dry dichloromethane (DCM), add 1-bromo-3-fluorobenzene (1.0 eq.).
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Slowly add 1-bromo-3-chloropropane (1.2 eq.) dropwise, maintaining the temperature below 5°C. The use of 1-bromo-3-chloropropane allows for selective alkylation without immediate side reactions on the other end of the chain.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, carefully quench the reaction by pouring it over ice-cold hydrochloric acid (1M HCl).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 1-(3-chloropropyl)-4-bromo-2-fluorobenzene.
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Step 2: Finkelstein Halogen Exchange
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Rationale: This reaction converts the more stable alkyl chloride to the more reactive alkyl bromide, yielding the final product. This is an equilibrium-driven process where the precipitation of sodium chloride (NaCl) in acetone drives the reaction to completion.
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Protocol:
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Dissolve the crude product from Step 1 in anhydrous acetone.
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Add sodium iodide (NaI, catalytic amount) and sodium bromide (NaBr, 1.5 eq.).
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Heat the mixture to reflux and stir for 24-48 hours. The formation of a white precipitate (NaCl) should be observed.
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Monitor the reaction for the disappearance of the starting material.
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After completion, cool the mixture to room temperature and filter off the precipitate.
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Remove the acetone under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.
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Purify the final product, 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene, using column chromatography on silica gel.
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Reactivity, Stability, and Mechanistic Insights
The synthetic utility of 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene stems from the differential reactivity of its functional groups.
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Aliphatic C-Br Bond: The bromine on the propyl chain is a good leaving group and is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups, such as amines, azides, thiols, and cyanides, which is a common strategy in the synthesis of pharmaceutical lead compounds.[1]
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Aromatic C-Br Bond: The bromine atom attached directly to the benzene ring is significantly less reactive towards nucleophilic substitution. However, it is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the formation of carbon-carbon or carbon-heteroatom bonds, allowing for the connection of the aromatic core to other molecular fragments. The weaker carbon-bromine bond facilitates the critical oxidative addition step in these catalytic cycles.
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Fluorine's Influence: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[3] This has two major consequences:
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It increases the electrophilicity of the aromatic ring, which can influence the regioselectivity of further substitution reactions.
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In drug development, the C-F bond is exceptionally stable and can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[1]
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Stability and Storage: The compound should be stored in a cool, dry place, sealed from moisture and light to prevent slow hydrolysis or degradation.[2] It is generally incompatible with strong oxidizing agents and strong bases.[4]
Applications in Research and Drug Discovery
The primary application of 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene is as a bifunctional linker or scaffold in the synthesis of biologically active molecules. Its structure is particularly valuable for creating compound libraries for high-throughput screening.
Role as a Bifunctional Linker
The molecule can be conceptualized as a "scaffold" with two distinct reactive arms. This allows for a modular approach to synthesis, where different molecular fragments can be attached sequentially at either the aliphatic or aromatic end.
Caption: Role of the title compound as a bifunctional linker in drug synthesis.
This synthetic strategy is highly relevant in modern drug discovery, which often involves the optimization of molecules that bind to multiple sites on a target protein or bridge two different proteins. The propyl chain provides a flexible spacer, while the fluorinated phenyl ring can be used to anchor the molecule or make specific hydrophobic or electrostatic interactions within a binding pocket.[1] Its structural motifs are found in intermediates used for synthesizing compounds targeting a range of diseases, including cancer and inflammatory conditions.[5]
Analytical Characterization
To ensure the identity, purity, and structural integrity of synthesized 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene, a suite of analytical techniques is required:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of protons on the aromatic ring and the propyl chain, with characteristic chemical shifts and splitting patterns.
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¹³C NMR: Will show distinct signals for each of the nine carbon atoms in the molecule.
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¹⁹F NMR: Will display a singlet (or a doublet if coupled to a nearby proton), confirming the presence and electronic environment of the fluorine atom.
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Mass Spectrometry (MS): Will determine the molecular weight of the compound. The characteristic isotopic pattern of two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks) would provide definitive evidence of the compound's elemental composition.
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Infrared (IR) Spectroscopy: Will identify characteristic vibrations of the C-Br, C-F, and aromatic C-H bonds.
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Chromatography (GC/HPLC): Used to assess the purity of the compound and to monitor reaction progress.
Safety, Handling, and Storage
As a halogenated organic compound, 4-Bromo-1-(3-bromopropyl)-2-fluorobenzene requires careful handling in a well-ventilated chemical fume hood.
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Hazards: While specific toxicology data is not available, compounds with similar structures are known to be harmful if swallowed, inhaled, or absorbed through the skin.[6] They are often classified as skin and eye irritants.
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Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4]
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Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[7][8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended.[2][9]
Conclusion
4-Bromo-1-(3-bromopropyl)-2-fluorobenzene is a highly valuable synthetic intermediate whose utility is derived from its distinct and selectively addressable reactive sites. The combination of a nucleophilic substitution-prone alkyl bromide and a cross-coupling-ready aryl bromide within the same molecule makes it a powerful tool for the modular construction of complex organic molecules. The integral fluorine atom provides an additional layer of functionality, offering a means to fine-tune the electronic and pharmacokinetic properties of target compounds. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties, synthesis, and reactivity opens the door to innovative and efficient molecular design.
References
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Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Available at: [Link]
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PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
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Agilent Technologies. (2024). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1057678-67-7|4-Bromo-1-(3-bromopropyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. carlroth.com [carlroth.com]
- 9. agilent.com [agilent.com]
